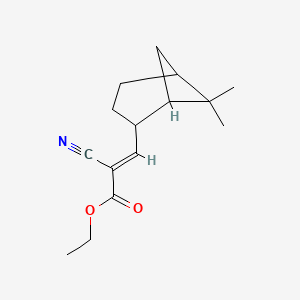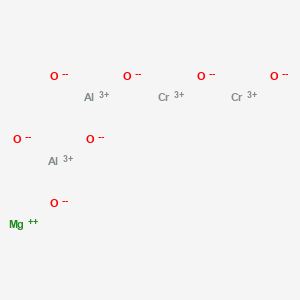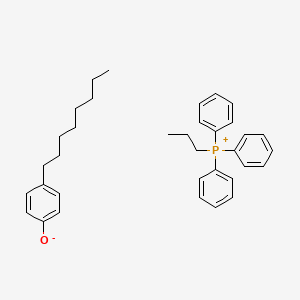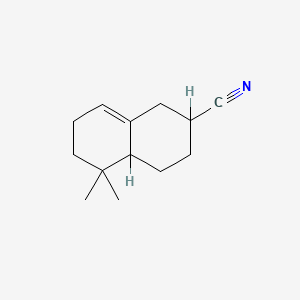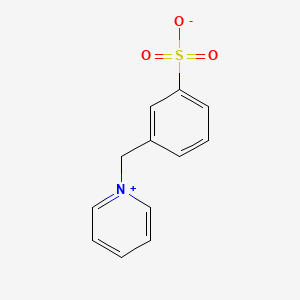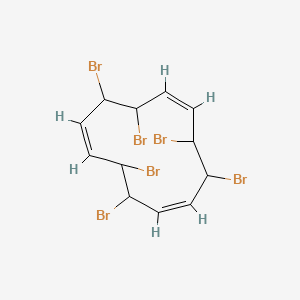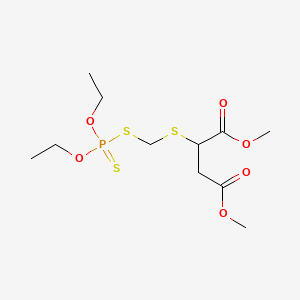
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,4-ジニトロフェニル)スルフィニル)酢酸メチルは、分子式C9H8N2O7Sの化学化合物です。2,4-ジニトロフェニル環にスルフィニル基が結合し、エステル官能基を持つユニークな構造的特性で知られています。
準備方法
合成ルートと反応条件
((2,4-ジニトロフェニル)スルフィニル)酢酸メチルの合成は、通常、2,4-ジニトロフェニルヒドラジンと酢酸、メタノールを反応させることから始まります。反応は酸性条件下で行われ、硫酸などの強酸触媒が用いられます。混合物を加熱してエステル化プロセスを促進すると、目的の化合物が生成されます。
工業生産方法
この化合物の工業生産は、同様の合成ルートに従いますが、より大規模で行われます。プロセスには、工業用グレードの試薬と最適化された反応条件を用いて、高収率と高純度を確保します。反応は、通常、温度と圧力を正確に制御された大型反応器で行われ、一貫性と効率性を維持します。
化学反応の分析
反応の種類
((2,4-ジニトロフェニル)スルフィニル)酢酸メチルは、以下を含むさまざまな化学反応を起こします。
加水分解: エステル基は、酸性または塩基性条件下で加水分解され、酢酸と対応するアルコールが生成されます。
還元: ニトロ基は、触媒存在下で水素ガスなどの還元剤を用いてアミノ基に還元できます。
置換: スルフィニル基は、求核置換反応に関与し、他の求核剤に置き換わる可能性があります。
一般的な試薬と条件
加水分解: 酸性加水分解は、塩酸などの強酸を用いて行われ、塩基性加水分解は水酸化ナトリウムを用いて行われます。
還元: 一般的な還元剤には、パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムが含まれます。
置換: チオールやアミンなどの求核剤は、置換反応で使用され、分解を防ぐために穏やかな条件下で行われることが多いです。
生成される主な生成物
加水分解: 酢酸とメタノール。
還元: 2,4-ジアミノフェニルスルフィニル酢酸メチル。
置換: 使用される求核剤に応じて、さまざまな置換フェニルスルフィニル酢酸メチル。
科学的研究の応用
((2,4-ジニトロフェニル)スルフィニル)酢酸メチルは、科学研究においていくつかの用途があります。
化学: 有機合成、特に他のスルフィニル化合物やニトロ化合物の調製において試薬として使用されます。
生物学: この化合物は、酵素機能や細胞プロセスへの影響など、潜在的な生物活性を研究されています。
医学: 医薬中間体としての可能性と、さまざまな生物経路への影響を調査する研究が進められています。
産業: 反応性官能基のため、染料、顔料、その他の工業化学品の製造に使用されています。
作用機序
((2,4-ジニトロフェニル)スルフィニル)酢酸メチルの作用機序には、酵素や細胞受容体などの分子標的との相互作用が含まれます。スルフィニル基は、タンパク質の求核部位と共有結合を形成し、その機能を変化させる可能性があります。ニトロ基は酸化還元反応を起こし、細胞の酸化ストレスとシグナル伝達経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
2,4-ジニトロフェニル酢酸: 構造は似ていますが、スルフィニル基とエステル基がありません。
2,4-ジニトロフェニル酢酸メチル: 似ていますが、スルフィニル基がありません。
2,4-ジニトロフェニルスルフィニル酢酸: 似ていますが、エステル基がありません。
独自性
((2,4-ジニトロフェニル)スルフィニル)酢酸メチルは、スルフィニル基とエステル官能基の両方が存在するため、独特の反応性と潜在的な用途を持っています。これらの基の組み合わせにより、さまざまな化学変換や生物標的との相互作用が可能になり、研究と産業において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylacetic acid: Similar structure but lacks the sulfinyl and ester groups.
Methyl 2,4-dinitrophenylacetate: Similar but lacks the sulfinyl group.
2,4-Dinitrophenylsulfinyl acetic acid: Similar but lacks the ester group.
Uniqueness
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester is unique due to the presence of both sulfinyl and ester functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.
特性
CAS番号 |
139326-46-8 |
|---|---|
分子式 |
C9H8N2O7S |
分子量 |
288.24 g/mol |
IUPAC名 |
methyl 2-(2,4-dinitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C9H8N2O7S/c1-18-9(12)5-19(17)8-3-2-6(10(13)14)4-7(8)11(15)16/h2-4H,5H2,1H3 |
InChIキー |
YRLSZEJIWOESRX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


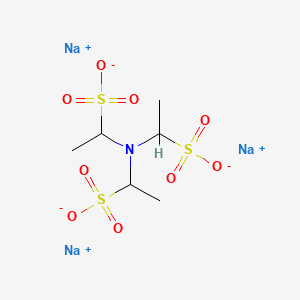
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
